sodium N-hydroxysulfosuccinimide

Descripción

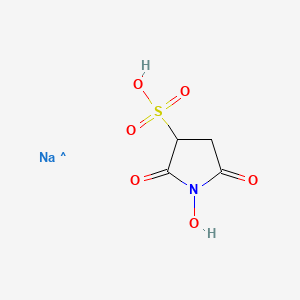

Sodium N-hydroxysulfosuccinimide (sulfo-NHS, molecular formula: C₄H₄NO₆SNa) is a water-soluble derivative of N-hydroxysuccinimide (NHS, C₄H₅NO₃). The addition of a sulfonate group (-SO₃⁻Na⁺) confers enhanced hydrophilicity, making it indispensable in aqueous bioconjugation reactions. Sulfo-NHS is widely used to activate carboxyl groups in conjunction with carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming stable amine-reactive NHS esters for crosslinking proteins, nucleic acids, and polymers .

Propiedades

Fórmula molecular |

C4H5NNaO6S |

|---|---|

Peso molecular |

218.14 g/mol |

InChI |

InChI=1S/C4H5NO6S.Na/c6-3-1-2(12(9,10)11)4(7)5(3)8;/h2,8H,1H2,(H,9,10,11); |

Clave InChI |

UHWMKUMDYANCKA-UHFFFAOYSA-N |

SMILES canónico |

C1C(C(=O)N(C1=O)O)S(=O)(=O)O.[Na] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

N-Hydroxysuccinimide (NHS)

| Property | NHS (C₄H₅NO₃) | Sulfo-NHS (C₄H₄NO₆SNa) |

|---|---|---|

| Solubility | Limited in water; soluble in organic solvents (DMF, DMSO) | High water solubility due to sulfonate group |

| Applications | Organic-phase synthesis, non-aqueous coupling | Aqueous bioconjugation (e.g., protein crosslinking, nanoparticle functionalization) |

| Reactivity | Requires organic solvents for activation | Compatible with physiological buffers (e.g., PBS, MES) |

| Stability | Hydrolyzes slowly in organic solvents | Rapid hydrolysis in water (minutes to hours) |

Aryl Sulfonyl Fluorides (e.g., NHSF)

Aryl sulfonyl fluorides, such as the hetero-bifunctional crosslinker NHSF (N-hydroxysulfosuccinimide-aryl sulfonyl fluoride), combine NHS ester reactivity with sulfur(VI) fluoride exchange (SuFEx) click chemistry. Unlike sulfo-NHS, NHSF enables sequential "plant-and-cast" crosslinking: the NHS ester targets lysine residues, while the sulfonyl fluoride reacts with tyrosine or serine under basic conditions. This dual functionality allows for orthogonal conjugation strategies, though sulfonyl fluorides exhibit slower kinetics compared to NHS esters .

N-Iodosuccinimide (NIS)

N-Iodosuccinimide, a halogenated succinimide derivative, serves as a precatalyst in cross-coupling reactions (e.g., alcohol-to-nucleophile bonds). Its primary use is in organic synthesis rather than biomolecular applications .

Functional Comparison with Other Crosslinking Agents

Carbodiimides (EDC, DCC)

- EDC/Sulfo-NHS Synergy: Sulfo-NHS stabilizes the O-acylisourea intermediate formed by EDC, reducing hydrolysis and improving amide bond formation yields (>90% in optimized conditions). In contrast, EDC alone or with non-sulfonated NHS requires organic solvents and yields lower efficiency in aqueous media .

- DCC (N,N'-dicyclohexylcarbodiimide) : Used with NHS in organic solvents but generates insoluble dicyclohexylurea byproducts, complicating purification. Sulfo-NHS/EDC avoids this issue .

Zero-Length Crosslinkers (e.g., Glutaraldehyde)

Glutaraldehyde directly links amines without spacer arms but causes uncontrolled polymerization. Sulfo-NHS esters enable controlled, spacer-free conjugation (zero-length) while maintaining target specificity .

Research Findings and Innovations

Solubility Enhancement Strategies

Stability and Hydrolysis

- Sulfo-NHS esters hydrolyze rapidly (t₁/₂ ~10–30 minutes in PBS, pH 7.4), necessitating immediate use. In contrast, NHS esters in organic solvents (e.g., DMF) remain stable for hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.